Reboxetine mesylate
Description
Historical Context of Norepinephrine (B1679862) Reuptake Inhibition Research
The exploration of norepinephrine's role in mood regulation and the subsequent development of compounds that modulate its activity have a rich history. Early research in the mid-20th century began to elucidate the function of neurotransmitters in the brain, with norepinephrine identified as a key player in the sympathetic nervous system. The "catecholamine hypothesis of affective disorders," proposed in the 1960s, posited that a deficiency in brain norepinephrine could be a contributing factor to depression.
This hypothesis spurred the investigation of tricyclic antidepressants (TCAs), which, while effective, were found to interact with a wide range of receptors, leading to a broad side-effect profile. A pivotal discovery was the mechanism of neurotransmitter reuptake, a process by which neurotransmitters are cleared from the synaptic cleft. It was found that TCAs blocked the reuptake of both norepinephrine and serotonin (B10506) to varying degrees. This understanding laid the groundwork for the development of more targeted therapeutic agents. The focus of research then shifted towards creating compounds with greater selectivity for specific monoamine transporters to enhance therapeutic effects while minimizing unwanted actions.
Evolution of Selective Noradrenaline Reuptake Inhibitors (NARIs)
The development of selective noradrenaline reuptake inhibitors (NARIs), also known as norepinephrine reuptake inhibitors (NRIs), was a direct consequence of the desire for more specific antidepressant medications. Following the era of TCAs and the subsequent rise of selective serotonin reuptake inhibitors (SSRIs), researchers "rediscovered" the importance of norepinephrine in the pathophysiology of depression. This led to a concerted effort to develop agents that would selectively target the norepinephrine transporter (NET).
The rationale was that by specifically increasing the synaptic concentration of norepinephrine, it might be possible to achieve antidepressant efficacy with a different and potentially more favorable side-effect profile compared to both TCAs and SSRIs. Reboxetine (B1679249) emerged from this line of research as one of the first truly selective NARIs. Unlike earlier antidepressants, reboxetine was designed to have a high affinity for the NET with significantly lower affinity for other neurotransmitter transporters and receptors. This selectivity was a key step in the evolution of antidepressant pharmacology, offering a new tool to investigate the specific role of the noradrenergic system in mood disorders.
Rationale for Reboxetine Mesylate Investigation in Neuropsychopharmacology
The primary rationale for the investigation of this compound in neuropsychopharmacology stems from its high selectivity for the norepinephrine transporter. This selectivity allows for a more targeted modulation of the noradrenergic system compared to older antidepressants. By focusing on norepinephrine, researchers aimed to explore its specific contributions to mood, cognition, and motivation, aspects of depression that were thought to be particularly influenced by this neurotransmitter.
Furthermore, the investigation of reboxetine was driven by the need for alternative treatment options for individuals who did not respond to or could not tolerate SSRIs. It was hypothesized that a different neurochemical approach, centered on norepinephrine, could be beneficial for a subset of patients with depression. The study of reboxetine also provided a valuable opportunity to further understand the neurobiological underpinnings of depression and the distinct roles of the serotonin and norepinephrine systems in its treatment.
Research Findings
Binding Affinity of this compound
This compound exhibits a high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT). The (S,S)-enantiomer of reboxetine, in particular, shows a very high affinity for the NET.
| Transporter | Ki (nM) |
| Norepinephrine Transporter (NET) | 1.1 |
| Serotonin Transporter (SERT) | 129 |
| Dopamine Transporter (DAT) | >10,000 |
This table presents the inhibitory constant (Ki) values of reboxetine for the rat norepinephrine, serotonin, and dopamine transporters, indicating its high selectivity for the NET.
Clinical Efficacy of this compound in Major Depressive Disorder
Clinical studies have been conducted to evaluate the efficacy of this compound in the treatment of major depressive disorder, often comparing it to placebo and other classes of antidepressants, such as SSRIs. The outcomes of these studies have been a subject of considerable academic discussion.
| Study Design | Comparator | Key Findings |
| Meta-analysis of 13 trials (published and unpublished) | Placebo | No significant difference in remission rates. bmj.comnih.gov |
| Meta-analysis of 13 trials (published and unpublished) | SSRIs | Reboxetine was found to be inferior to SSRIs in terms of remission and response rates. bmj.comnih.gov |
| Meta-analysis of 9 trials | SSRIs | Response rates were comparable between reboxetine and SSRI-treated groups. nih.gov |
| Pooled analysis of 4 placebo-controlled trials in severe depression | Placebo | Reboxetine showed a significantly greater reduction in mean HAM-D scores compared to placebo. nih.gov |
This table summarizes findings from various meta-analyses and pooled analyses of clinical trials investigating the efficacy of reboxetine in major depressive disorder. HAM-D refers to the Hamilton Depression Rating Scale.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
| Record name | Reboxetine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98769-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBOXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Reboxetine Mesylate
Mechanism of Action and Neurotransmitter Reuptake Inhibition
The primary mechanism of action of reboxetine (B1679249) mesylate involves the inhibition of neurotransmitter reuptake in the central nervous system. This inhibition leads to altered concentrations of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.
Selective Noradrenaline Transporter (NET) Inhibition
Reboxetine is characterized as a potent and selective inhibitor of the noradrenaline transporter (NET). patsnap.commedsafe.govt.nztocris.com By blocking the action of NET, reboxetine mesylate prevents the reabsorption of norepinephrine (B1679862) back into the presynaptic neuron. patsnap.com This inhibition results in an increased concentration of norepinephrine in the synaptic cleft, leading to enhanced noradrenergic neurotransmission. patsnap.com Studies have shown that reboxetine inhibits noradrenaline reuptake in vitro to a similar extent as the tricyclic antidepressant desmethylimipramine. nih.gov
Comparative Affinity for Serotonin (B10506) (SERT) and Dopamine (B1211576) (DAT) Transporters
A key feature of this compound's pharmacological profile is its high selectivity for the NET over other monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT). medsafe.govt.nztocris.comresearchgate.net Research indicates that reboxetine has significantly lower affinity for SERT and DAT compared to NET. medsafe.govt.nznih.govresearchgate.net For instance, studies have reported Ki values demonstrating a much higher potency for inhibiting noradrenaline uptake compared to serotonin or dopamine uptake. tocris.comrndsystems.com This selectivity distinguishes reboxetine from less selective reuptake inhibitors. researchgate.net
Here is a table summarizing the comparative affinity of this compound for monoamine transporters:
| Transporter | Affinity (Ki or IC50 value) | Species/Context | Source |
| Noradrenaline Transporter (NET) | 1.1 nM (Ki) | Rat | tocris.comrndsystems.com |
| Noradrenaline Transporter (NET) | 8.5 nM (IC50) | Rat hippocampal synaptosomes | ncats.iosigmaaldrich.com |
| Serotonin Transporter (SERT) | 129 nM (Ki) | Rat | tocris.comrndsystems.com |
| Serotonin Transporter (SERT) | 6.9 µM (IC50) | Rat hippocampal synaptosomes | ncats.iosigmaaldrich.com |
| Dopamine Transporter (DAT) | >10000 nM (Ki) | Rat | tocris.comrndsystems.com |
| Dopamine Transporter (DAT) | 89 µM (IC50) | Rat striatal synaptosomes | ncats.iosigmaaldrich.com |
Receptor Binding Profiles and Specificity (e.g., adrenergic, cholinergic, histaminergic, dopaminergic, serotonergic receptors)
Beyond its effects on monoamine transporters, studies have investigated the binding profile of this compound to various receptors. Research consistently shows that reboxetine has low or no significant affinity for a wide range of receptors, including adrenergic (α1, α2, β), cholinergic (muscarinic), histaminergic (H1), dopaminergic, and serotonergic receptors. nps.org.aumedsafe.govt.nznih.govresearchgate.netrndsystems.comdrugbank.commims.comaksci.com This lack of significant binding affinity to these receptors contributes to its selective pharmacological profile and differentiates it from older classes of antidepressants like tricyclic antidepressants, which often interact with these receptors. researchgate.netresearchgate.net The low affinity for these receptors is thought to be associated with a reduced likelihood of certain side effects linked to their activation or blockade. nps.org.au
Pharmacodynamics of this compound
The pharmacodynamics of this compound describe the effects of the compound on the body, particularly at a neurochemical level.
In Vitro Pharmacodynamic Characterization
In vitro studies have been crucial in characterizing the pharmacodynamic properties of this compound. These studies have confirmed its potent and selective inhibition of the NET in isolated systems, such as synaptosomes. nps.org.aunih.govrndsystems.comtg.org.auuni.lu In vitro metabolism studies indicate that reboxetine is primarily metabolized by the cytochrome P450 CYP3A4 isoenzyme. nps.org.aumedsafe.govt.nznih.gov While reboxetine inhibits both CYP2D6 and CYP3A4 in vitro, it does so with low binding affinities and has not shown a significant effect on the in vivo clearance of drugs metabolized by these enzymes in some studies. nih.gov In vitro studies have also demonstrated that reboxetine does not inhibit the activity of several other cytochrome P450 isozymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2E1. nps.org.aumedsafe.govt.nznih.gov
In Vivo Neurochemical Effects (e.g., extracellular monoamine levels in brain regions)
In vivo studies, often utilizing techniques like microdialysis in animal models, have investigated the effects of this compound on extracellular monoamine levels in different brain regions. These studies have demonstrated that reboxetine increases extracellular levels of noradrenaline in brain areas such as the frontal cortex and dorsal hippocampus. csic.esnih.gov While reboxetine is primarily selective for noradrenaline reuptake, some in vivo studies have also observed effects on other monoamines, such as a slight increase in striatal extracellular serotonin at higher doses, although the effect on dopamine reuptake is generally considered weak or negligible. medsafe.govt.nznih.govnih.gov The increase in extracellular noradrenaline is considered a key factor in its pharmacological effects. patsnap.commedsafe.govt.nz
Receptor Modulation and Functional Interactions (e.g., alpha2-adrenoceptors, 5-HT1A receptors, nicotinic acetylcholine (B1216132) receptors)
Reboxetine is characterized by its high selectivity and potency in inhibiting the reuptake of noradrenaline (norepinephrine). drugfuture.comnps.org.au This action increases the concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.com
While its primary mechanism involves the norepinephrine transporter (NET), reboxetine has been shown to have low in vivo and in vitro affinity for a range of receptors, including adrenergic (α1, α2, β), cholinergic, histaminergic, dopaminergic, and serotonergic receptors. drugbank.comnps.org.au Specifically, in vitro studies indicate no significant affinity for adrenergic α1, α2, or β receptors, or muscarinic receptors. nps.org.aumims.com It exhibits significantly lower potency at the serotonin transporter (SERT) and dopamine transporter (DAT) compared to the norepinephrine transporter. rndsystems.com
Despite its low affinity for certain receptors, research has explored potential functional interactions. Studies in rats using in vivo microdialysis have investigated the effect of reboxetine on norepinephrine efflux in the frontal cortex and suggested the involvement of alpha2-adrenoceptors and 5-HT1A receptors in modulating this effect. nih.gov Both injection and direct infusion of reboxetine in the frontal cortex resulted in a dose-dependent decrease in norepinephrine efflux, which was reversed by co-infusion of yohimbine, a compound known to have alpha2-adrenoceptor antagonist and 5-HT1A agonist properties. nih.gov This suggests a complex interplay where reboxetine's effect on norepinephrine efflux might be influenced by these receptor systems.
Reboxetine displays over 1000-fold selectivity over α-adrenoceptors, 5-HT, dopamine, and muscarinic acetylcholine receptors. rndsystems.com While reboxetine itself has low affinity for nicotinic acetylcholine receptors, the noradrenergic system can interact with cholinergic neurotransmission. Alpha2-adrenergic heteroreceptors, for instance, can inhibit the release of acetylcholine. frontiersin.org However, direct modulation of nicotinic acetylcholine receptors by reboxetine is not a primary characteristic based on available data.
Pharmacokinetics of this compound
The pharmacokinetics of this compound describe its absorption, distribution, metabolism, and excretion within the body.
Absorption Dynamics
Reboxetine is rapidly and extensively absorbed following oral administration. drugbank.comdrugfuture.com Peak plasma levels are typically achieved within approximately 2 hours post-dosing in healthy volunteers. nih.govdrugfuture.comnih.gov The absolute bioavailability is reported to be at least 60% nih.gov and also stated as ≥60% mims.com or ≥94% wikipedia.org, with some sources indicating it is well absorbed from the gastrointestinal tract. drugfuture.commims.com Food intake can delay the rate, but not the extent, of absorption. nps.org.aumims.com
Metabolism Pathways and Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2D6)
Reboxetine undergoes extensive metabolism, primarily in the liver. patsnap.com The main metabolic pathways identified include dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulfate (B86663) conjugation. drugbank.comnih.govdrugfuture.com
The cytochrome P450 (CYP) enzyme system plays a significant role in reboxetine metabolism. In vitro studies indicate that reboxetine is predominantly metabolized by the CYP3A4 isoenzyme. nih.govdrugfuture.comnps.org.aurelis.no This is supported by clinical studies where potent inhibitors of CYP3A4, such as ketoconazole, have been shown to significantly increase plasma concentrations of reboxetine enantiomers. drugfuture.comnps.org.aurelis.no
While in vitro studies have suggested a major role for CYP3A4, clinical data regarding the correlation between reboxetine concentrations and CYP3A4 metabolic ratios have shown no correlation in some studies. nih.gov
In vitro studies have also investigated the interaction of reboxetine with other CYP isozymes. Reboxetine has shown low binding affinities for CYP2D6 and CYP3A4, but has not demonstrated an effect on the in vivo clearance of drugs metabolized by these enzymes. nih.gov In vitro studies indicate that reboxetine does not inhibit the activity of CYP1A2, CYP2C9, CYP2C19, and CYP2E1. nih.govnps.org.aurelis.no Furthermore, in vivo and in vitro studies suggest that reboxetine is not metabolized by CYP2D6, and therefore, interactions with inhibitors of this enzyme are unlikely to be clinically significant. nps.org.aunih.gov
The primary metabolite of reboxetine is O-desethylreboxetine, along with minor metabolites such as Phenol A, Phenol B (the most minor), and UK1. wikipedia.org Metabolites are subsequently conjugated with glucuronic acid and/or sulfuric acid. nih.gov
Here is a summary of Reboxetine metabolism by Cytochrome P450 Isozymes:
| CYP Isozyme | Role in Reboxetine Metabolism | Inhibition of Isozyme by Reboxetine (In vitro) |
| CYP3A4 | Predominant metabolizing enzyme | Low binding affinity, no effect on in vivo clearance nih.gov; Weak inhibitor wikidoc.org |
| CYP2D6 | Not substantially metabolized by this enzyme nps.org.aunih.gov | Low binding affinity, no effect on in vivo clearance nih.gov; Weak inhibitor wikidoc.org |
| CYP1A2 | Not inhibited | No effect nih.govnps.org.aurelis.no |
| CYP2C9 | Not inhibited | No effect nih.govnps.org.aurelis.no |
| CYP2C19 | Not inhibited | No effect nih.govnps.org.aurelis.no |
| CYP2E1 | Not inhibited | No effect nih.govnps.org.aurelis.no |
Plasma Protein Binding Characteristics
Reboxetine exhibits high plasma protein binding. In young subjects, approximately 97-98% of the drug is bound to human plasma proteins. nih.govdrugfuture.commims.comwikipedia.orggoegoepharm.biz In elderly subjects, the protein binding is slightly lower, around 92%. nih.govdrugfuture.commims.com The binding shows a markedly higher affinity for alpha1-acid glycoprotein (B1211001) compared to albumin, and this binding is not significantly dependent on the drug concentration. nih.govmims.comgoegoepharm.biz In vitro studies using dialysis with 14C-labelled reboxetine indicated that binding to plasma proteins is dominated by alpha1-acid glycoprotein, with 2.8-3.1% unbound in human plasma and 1.8-2.0% unbound with alpha1-acid glycoprotein. nih.gov
Here is a summary of Reboxetine Plasma Protein Binding:
| Population | Plasma Protein Binding | Primary Binding Protein |
| Young Subjects | 97-98% nih.govdrugfuture.commims.comwikipedia.orggoegoepharm.biz | Alpha1-acid glycoprotein nih.govmims.comgoegoepharm.biz |
| Elderly Subjects | 92% nih.govdrugfuture.commims.com | Alpha1-acid glycoprotein nih.govmims.comgoegoepharm.biz |
Elimination Pathways
Reboxetine is primarily eliminated through the urine. nih.govpatsnap.com The majority of the administered dose is excreted via this route, with approximately 78% of the radioactivity excreted in urine. nih.govdrugfuture.comgoegoepharm.biz Of the total amount excreted in urine, about 9-10% is in the form of unchanged drug. drugfuture.commims.comwikipedia.org The elimination half-life of reboxetine is approximately 12-13 hours, allowing for twice-daily administration. nih.govnih.govdrugfuture.commims.comnih.govwikidoc.org Renal clearance of the unbound drug is relatively low, consistent with the rate of glomerular filtration. nih.gov
Here is a summary of Reboxetine Elimination:
| Elimination Pathway | Percentage of Dose | Form Excreted |
| Urine | ~78% nih.govdrugfuture.comgoegoepharm.biz | Metabolites (primarily) and unchanged drug |
| Unchanged Drug in Urine | 9-10% drugfuture.commims.comwikipedia.org | Unchanged drug |
Preclinical Research on Reboxetine Mesylate
In Vitro Pharmacological Studies
In vitro research has characterized the interaction of reboxetine (B1679249) mesylate with neurotransmitter transporters and receptors, as well as its effects on cellular processes.
Noradrenaline Uptake Inhibition Assays
Reboxetine mesylate is known to be a potent, selective, and specific noradrenaline reuptake inhibitor (NARI). medchemexpress.com Studies have shown that this compound inhibits the uptake of norepinephrine (B1679862) with a reported Ki value of 8 nM. medchemexpress.com Reboxetine is described as a fairly selective norepinephrine reuptake inhibitor (NRI), demonstrating approximately 20-fold selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT). wikipedia.orgwikidoc.org
Receptor Binding and Functional Assays
In vitro studies have indicated that this compound generally has weak affinity for a range of receptors. It has weak affinity for muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors. medchemexpress.com Specifically, in vitro studies have shown that reboxetine has no significant affinity for adrenergic (α1, α2, β) or muscarinic receptors. nps.org.augoegoepharm.biz However, despite the lack of significant in vitro binding to α1 or α2 adrenoreceptors, a functional interference with α-adrenoreceptors at high doses in vivo cannot be entirely ruled out. nps.org.augoegoepharm.biz
Research has also explored the interaction of reboxetine with other receptor systems, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). Studies investigating the interaction of (±)-reboxetine with human α4β2 nAChRs expressed in SHEP1 cells found that (±)-reboxetine binds with low affinity to the luminal [³H]imipramine site. conicet.gov.ar Patch-clamp experiments indicated that (±)-reboxetine progressively inhibits the human α4β2 nAChR, showing approximately two-fold higher potency at the end of a one-second agonist application compared to the peak current. conicet.gov.ar Molecular docking studies suggest that (±)-reboxetine may block the ion channel at the level of the imipramine (B1671792) locus, located between the M2 rings. conicet.gov.ar
Furthermore, reboxetine has been found to inhibit both brain and cardiac G-protein-activated inwardly rectifying K+ (GIRK) channels. wikipedia.orgwikidoc.orgniph.go.jp Studies comparing reboxetine and atomoxetine (B1665822), another NRI, showed that at a concentration of 10 µM, atomoxetine was more effective than reboxetine in inhibiting GIRK1/4 channels, while their effects on GIRK1/2 and GIRK2 channels were similar. niph.go.jp
Cellular Effects (e.g., neuroblastoma cell viability, proliferation)
Studies have investigated the effects of this compound on cell viability and proliferation in various cell lines. For instance, this compound has been shown to prevent Dexamethasone-induced decreases in cell viability and proliferation rate in SH-SY5Y cells at concentrations of 0.1 μM, 1 μM, and 5 μM when incubated for 24 hours. medchemexpress.com
In the context of reproductive system cells, reboxetine at a concentration of 30 µM demonstrated a dose- and time-dependent decrease in cell proliferation rate and metabolic activity in rat testicular cells (GC-1 spg and GC-2 spd). jpp.krakow.pl This decrease in cell viability may be linked to redox imbalance. jpp.krakow.pljpp.krakow.pl
In Vivo Animal Model Investigations
In vivo studies using animal models have been crucial in evaluating the antidepressant-like effects of this compound and its impact on neurotransmitter systems in specific brain regions.
Studies in Animal Models of Depression (e.g., tail suspension test)
This compound has been tested in animal models of depression, such as the tail suspension test. In mice depression models, this compound (30 mg/kg; i.p.) significantly decreased immobility time. medchemexpress.com In studies investigating the interaction with adenosine (B11128) receptor antagonists, reboxetine (2.5 mg/kg) administered alone did not significantly alter immobility in the tail suspension test in mice. nih.govnih.gov However, co-administration of sub-effective doses of reboxetine (2.5 mg/kg) with the adenosine A2A receptor antagonist DMPX (3 mg/kg) significantly shortened the immobility time in the tail suspension test. nih.gov Similarly, co-administration of non-effective doses of reboxetine (2.5 mg/kg) with the adenosine A1 receptor antagonist DPCPX (1 mg/kg) also resulted in a significant reduction in immobility time in the tail suspension test. nih.gov These findings suggest a potential synergistic effect between reboxetine and adenosine receptor antagonists in these models.
Reboxetine has also been shown to reduce immobility time in the tail suspension test in mice with or without histamine. oup.com
Table 1: Effect of this compound in the Mouse Tail Suspension Test
| Treatment | Dose (mg/kg, i.p.) | Immobility Time | Significance | Reference |
| This compound | 30 | Decreased | Significant | medchemexpress.com |
| This compound | 2.5 | No significant change | p > 0.05 | nih.govnih.gov |
| This compound (2.5) + DMPX (3) | 2.5 + 3 | Decreased | Significant | nih.gov |
| This compound (2.5) + DPCPX (1) | 2.5 + 1 | Decreased | Significant | nih.gov |
| This compound (various doses) | Various | Reduced | Significant | oup.com |
Effects on Neurotransmitter Systems in Specific Brain Regions (e.g., frontal cortex, hippocampus, striatum)
In vivo microdialysis studies have investigated the effects of reboxetine on extracellular neurotransmitter levels in specific brain regions. Reboxetine, by selectively blocking the norepinephrine transporter (NET), increases the synaptic concentration of norepinephrine. conicet.gov.ar
Studies have shown that reboxetine increases dopamine (B1211576) levels in the prefrontal cortex. researchgate.netresearchgate.net This effect is thought to occur because stimulation of α2-adrenergic receptors, through the inhibition of D1 receptors, leads to the release of dopamine in subcortical structures. researchgate.net In the frontal cortex, metabolism by COMT and reuptake by NET contribute disproportionately to dopamine concentrations due to low DAT density. nih.gov Acute reboxetine injections in mice resulted in significant increases in extracellular dopamine concentrations from baseline in the prefrontal cortex. nih.gov This increase was significant at 60 minutes following injection. nih.gov
Chronic treatment with reboxetine has also been shown to prevent stress-induced alterations in neurotrophins, such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and neurotrophin-3 (NT-3), in brain regions like the hippocampus, cerebral cortex, and striatum. nih.gov Specifically, chronic reboxetine administration prevented the stress-induced downregulation of BDNF in the hippocampus and cerebral cortex. nih.gov
Table 2: Effects of Reboxetine on Neurotransmitter Levels in Mouse Brain Regions
| Brain Region | Neurotransmitter | Effect of Reboxetine | Reference |
| Prefrontal Cortex | Dopamine | Increased extracellular levels | researchgate.netresearchgate.netnih.gov |
| Hippocampus | BDNF | Prevented stress-induced downregulation (chronic treatment) | nih.gov |
| Cerebral Cortex | BDNF | Prevented stress-induced downregulation (chronic treatment) | nih.gov |
| Hippocampus | NGF, NT-3 | Prevented stress-induced alterations (chronic treatment) | nih.gov |
| Cerebral Cortex | NGF, NT-3 | Prevented stress-induced alterations (chronic treatment) | nih.gov |
| Striatum | NGF, NT-3 | Prevented stress-induced alterations (chronic treatment) | nih.gov |
Analysis of Neurobiological Responses
Preclinical investigations have explored the impact of this compound on various neurobiological markers, including norepinephrine uptake and indicators of neuroinflammation. This compound is characterized as a potent, selective, and specific noradrenaline reuptake inhibitor with a reported Ki of 8 nM for norepinephrine uptake inhibition. medchemexpress.com It exhibits significantly higher affinity for the human norepinephrine transporter (NET) compared to the serotonin transporter (SERT) and does not interact with the dopamine transporter (DAT) at therapeutic concentrations. researchgate.netwikipedia.org
Studies using microdialysis in rats have demonstrated that acute systemic administration of reboxetine dose-dependently increases extracellular norepinephrine concentrations in the frontal cortex. selleck.co.jp For instance, doses ranging from 0.3 mg/kg to 20 mg/kg resulted in this increase, while having no effect on extracellular serotonin levels in the same brain region. selleck.co.jp A dose of 20 mg/kg also led to an increase in extracellular dopamine in the rat frontal cortex. selleck.co.jp Chronic administration of reboxetine for 14 days resulted in elevated basal concentrations of extracellular norepinephrine and dopamine in the rat frontal cortex, along with a greater net increase in these neurotransmitters following administration, but not serotonin. selleck.co.jp
Further research has investigated the effects of reboxetine on stress-induced increases in cortical norepinephrine output. Long-term treatment with reboxetine (10 mg/kg, i.p., once a day for 21 days) in rats was shown to reduce the increase in cortical norepinephrine output induced by foot-shock stress and completely antagonize the effect of FG 7142 (N-methyl-beta-carboline-3-carboxamide), a stress-inducing agent, on cortical norepinephrine output. nih.gov These findings suggest that the modulation of noradrenergic neuron activity in the cortex by reboxetine may contribute to its potential anxiolytic and antidepressant effects. nih.gov
Beyond neurotransmitter levels, preclinical studies have also examined the influence of reboxetine on neuroinflammation. In the 5xFAD mouse model of Alzheimer's disease, reboxetine treatment administered via osmotic pumps for 28 days demonstrated anti-inflammatory and neuroprotective changes. nih.gov These effects were observed even in the absence of CCL2, a chemokine implicated in the damage caused by amyloid beta in the brain cortex. nih.gov This suggests that reboxetine's beneficial effects on neuroinflammation and neurodegeneration in this model may be independent of CCL2-mediated pathways. nih.gov
Here is a summary of key neurobiological responses observed in preclinical studies:
| Response | Animal Model | Administration | Key Finding | Source |
| Increased extracellular norepinephrine | Rat frontal cortex | Acute systemic | Dose-dependent increase (0.3-20 mg/kg) | selleck.co.jp |
| Increased extracellular dopamine | Rat frontal cortex | Acute systemic | Increase at 20 mg/kg | selleck.co.jp |
| Elevated basal extracellular NE and DA | Rat frontal cortex | Chronic (14 days) | Elevated basal levels and greater net increase | selleck.co.jp |
| Reduced stress-induced cortical NE output | Rat cortex | Chronic (21 days) | Reduced response to foot-shock, antagonized FG 7142 effect | nih.gov |
| Anti-inflammatory and neuroprotective effects | 5xFAD mouse | Chronic (28 days, osmotic pump) | Observed changes independent of CCL2 | nih.gov |
Enantiomeric Studies in Preclinical Models
This compound is marketed as a racemic mixture containing two enantiomers: (R,R)-(–)-reboxetine and (S,S)-(+)-reboxetine. wikipedia.orgmdpi.com Preclinical studies have investigated the distinct pharmacological profiles of these enantiomers.
Research indicates that the (S,S)-(+)-enantiomer, also known as esreboxetine (B1671265), is generally considered the more potent inhibitor of norepinephrine reuptake compared to the (R,R)-(–)-enantiomer. researchgate.netnih.gov Despite this difference in potency, qualitative differences in pharmacodynamic properties between the two enantiomers have not been consistently observed in animal models. medchemexpress.cn
Studies have explored the pharmacokinetics of the individual enantiomers in preclinical species. In vivo, the ratio of the areas under the concentration-time curves (AUC) of the (S,S)-(+)- and (R,R)-(–)-enantiomers has been reported to be approximately 0.5, suggesting potential differences in their clearance or distribution. nih.gov There is no evidence of chiral inversion between the enantiomers in vivo. nih.gov Differences in protein binding may contribute to the observed differences in enantiomer clearance. nih.gov
The (S,S)-enantiomer has been specifically evaluated for potential therapeutic uses beyond depression, such as in the treatment of neuropathic pain and fibromyalgia. researchgate.netnewdrugapprovals.org While esreboxetine was under development for these indications, it reportedly did not show significant benefit over existing treatments and its development was discontinued (B1498344). newdrugapprovals.org
Preclinical studies comparing the enantiomers have provided insights into the stereoselectivity of norepinephrine transporter inhibition and the potential for developing enantiomerically pure compounds with improved profiles.
Here is a summary of key findings from enantiomeric studies in preclinical models:
| Enantiomer | Relative Potency (NET inhibition) | Observed Pharmacodynamic Differences | AUC Ratio (S,S vs R,R) in vivo | Chiral Inversion Observed |
| (S,S)-(+)-reboxetine | More potent | Not consistently observed | Approximately 0.5 | No |
| (R,R)-(–)-reboxetine | Less potent | Not consistently observed | - | No |
Clinical Research and Therapeutic Efficacy of Reboxetine Mesylate
Methodological Considerations in Reboxetine (B1679249) Mesylate Clinical Trials
Clinical research involving reboxetine mesylate has utilized established methodologies to ensure rigorous evaluation of its effects.
Study Designs
Clinical trials investigating this compound have frequently employed randomized, double-blind, placebo-controlled designs. These designs are considered the gold standard for evaluating the efficacy of new treatments by minimizing bias and allowing for a clear comparison against a control group. Some studies have also included active comparators, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs), to compare the efficacy of this compound against existing treatments. Pooled data analyses have combined results from multiple short-term (4-8 weeks) and long-term (up to 1 year) trials. nih.gov For instance, one phase III study was a randomized, double-blind, placebo- and active-treatment-controlled, parallel-group, 8-week study in adult patients with MDD. iqwig.de Another long-term study was a 1-year, double-blind, randomized, parallel-group, placebo-controlled study. medsafe.govt.nz
Patient Population Characterization
The patient populations in this compound clinical trials have primarily consisted of adults diagnosed with major depressive disorder. kobe-u.ac.jpmedsinfo.com.au Studies have included patients across a range of ages, including adult patients aged 18-65 years and elderly patients over 65 years. medsinfo.com.augoegoepharm.biz The severity of depression in enrolled patients has also varied, with many studies including patients assessed at a severe or very severe depression level at baseline, often defined by specific scores on standardized rating scales like the Hamilton Rating Scale for Depression (HAM-D). medsinfo.com.aunih.gov For example, some studies included patients with severe major depression defined as a HAM-D score of 25 or greater. nih.gov
Outcome Measures and Assessment Tools
Efficacy in this compound trials has been principally assessed using standardized psychiatric rating scales. The Hamilton Depression Rating Scale (HAM-D) has been a primary instrument for assessing the change in depressive symptoms in clinical trials. nih.govkobe-u.ac.jpmedsinfo.com.au Other assessment tools have included the Montgomery and Asberg Rating Scale for Depression (MADRS) and the Clinical Global Impressions Scales (CGI). medsinfo.com.au Outcomes have been measured using both continuous data, such as the mean change in HAM-D scores, and dichotomous outcomes, such as response rates (often defined as a 50% or greater reduction in HAM-D score) and remission rates (often defined by a low HAM-D total score). nih.govkobe-u.ac.jpnih.gov Improvement in social adjustment has also been reported as a favorable outcome measure in some studies. nih.gov
Efficacy in Major Depressive Disorder (MDD)
Clinical trials have evaluated the efficacy of this compound in both the short-term treatment of acute depressive episodes and the long-term prevention of relapse.
Long-Term Treatment Outcomes and Relapse Prevention
The long-term efficacy of this compound has been assessed in studies extending up to a year. These studies have focused on maintaining clinical improvement and preventing the return of depressive symptoms. Long-term treatment with this compound has demonstrated effectiveness in preventing relapse and recurrence of major depressive disorder. nih.govmedsafe.govt.nznih.gov
In a multi-center study involving patients who had responded to six weeks of reboxetine treatment, those who continued on reboxetine had a significantly lower relapse rate compared to those who switched to placebo over 46 weeks. tg.org.au Specifically, after 46 weeks, 56% of patients switched to placebo had relapsed, compared with only 22% of those who continued reboxetine. tg.org.au Another study over 1 year showed that reboxetine treatment was more effective than placebo in preventing relapse in patients with recurrent depression, with significantly higher proportions of patients remaining relapse-free in the reboxetine group at both 6 and 12 months. nih.gov
These findings suggest that this compound is not only effective in the acute treatment phase but also plays a significant role in the sustained management of MDD and the prevention of future episodes.
| Study Type | Comparator | Outcome Measure (Example) | Key Finding | Citation |
| Short-Term (4-8 weeks) | Placebo | Mean HAM-D change | Significantly greater reduction in HAM-D scores vs. placebo in some trials. | kobe-u.ac.jpnih.govnih.gov |
| Short-Term (4-8 weeks) | Placebo | Response Rate | Higher responder rate vs. placebo. | nih.gov |
| Short-Term (8 weeks) | Imipramine (B1671792) | Efficacy (overall) | Similar efficacy to imipramine in elderly patients. | tg.org.au |
| Short-Term (8 weeks) | Fluoxetine (B1211875) | Efficacy (overall) | No significant difference in overall efficacy vs. fluoxetine. | tg.org.auiqwig.de |
| Short-Term (4-8 weeks) | Imipramine, Desipramine (B1205290), Fluoxetine | Efficacy (overall) | As effective as fluoxetine, imipramine, and desipramine. | nih.gov |
| Short-Term (4-8 weeks) | Placebo | Efficacy in Severe MDD | Significantly more effective than placebo in severe depression. | nih.gov |
| Short-Term (4-8 weeks) | Fluoxetine | Efficacy in Severe MDD | As effective as imipramine and significantly more effective than fluoxetine in severely depressed patients. | nih.gov |
| Long-Term (46 weeks) | Placebo | Relapse Rate | Significantly lower relapse rate vs. placebo in responders. | tg.org.au |
| Long-Term (1 year) | Placebo | Relapse Prevention | More effective than placebo in preventing relapse/recurrence. | nih.govmedsafe.govt.nznih.gov |
Comparative Efficacy with Other Antidepressants
Studies have compared the efficacy of this compound with other commonly used antidepressants, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine (B1678475), and tricyclic antidepressants (TCAs) like imipramine, as well as serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine. wikipedia.org
A 2009 meta-analysis suggested that reboxetine was significantly less effective and less acceptable than other second-generation antidepressants in treating the acute phase of unipolar major depression in adults. wikipedia.org However, a subsequent review by the British MHRA in 2011 stated that the 2009 study had limitations and that the balance of benefits and risks for reboxetine remained positive in its authorized indication. wikipedia.org A UK and Europe-wide review also confirmed a benefit over placebo in its authorized indication. wikipedia.org A 2018 systematic review and network meta-analysis concluded that reboxetine was more effective than placebo but significantly less efficacious than other tested antidepressants. wikipedia.org
In an 8-week study comparing reboxetine with imipramine in elderly patients, the efficacy measures were monitored alongside the primary safety assessment. At the last assessment, 54.1% of reboxetine-treated patients were classified as responders (≥ 50% reduction in HAM-D-21 score), compared to 56.5% of imipramine-treated patients. psychiatrist.com For remission (HAM-D-21 total score ≤ 10), 42.4% of the reboxetine group and 49.4% of the imipramine group were deemed in remission. psychiatrist.com
A study comparing reboxetine and fluoxetine against placebo found significant advantages for both active treatments compared to placebo in improving the HAM-D-21 total score. psychiatrist.com At the last assessment, 56% of patients in both the reboxetine and fluoxetine groups were deemed responders (≥ 50% reduction in HAM-D-21 score from baseline). psychiatrist.com The percentage of patients classified as "very much improved" on the CGI scale was higher in the reboxetine group (39.5%) compared to the fluoxetine group (33.1%) and the placebo group (16.4%). psychiatrist.com
In the context of panic disorder, a randomized controlled trial comparing paroxetine to reboxetine found that paroxetine significantly outperformed reboxetine. wikipedia.org However, a double-blind randomized, controlled trial indicated reboxetine was more effective compared to placebo in treating panic disorder. oup.com
Efficacy in Subgroups (e.g., severe depression)
Research suggests that the efficacy of reboxetine may be more pronounced in specific patient subgroups, particularly those with severe depression. Efficacy was clearly shown in patients with severe or very severe depression according to a UK and Europe-wide review. wikipedia.org
Studies conducted in an in-patient setting and in severe depression consistently showed better efficacy results than those in out-patients. www.gov.uk The greater effect compared with placebo seen in patients with more severe depression is consistent with clinical guidance suggesting that antidepressants are not recommended for first-line treatment of mild or moderate depression. www.gov.uk
Investigations in Other Neuropsychiatric Conditions
Beyond its primary indication for major depressive disorder, this compound has been explored for its potential therapeutic effects in a range of other neuropsychiatric conditions. wikipedia.orgpsychiatria.com.pl
Attention-Deficit/Hyperactivity Disorder (ADHD) Studies
Numerous clinical trials have provided support for the efficacy of reboxetine in the treatment of attention deficit hyperactivity disorder (ADHD) in both the short and long term, and in both children/adolescents and adults. wikipedia.org
An open-label study assessed the effectiveness of reboxetine in children and adolescents with ADHD who were resistant to a previous methylphenidate trial. nih.gov The study enrolled 31 outpatients aged 8 to 18 years. Significant decreases in ADHD symptoms were noted on all measured scales. nih.gov The results suggested the effectiveness of reboxetine in this population, although the authors noted that double-blind, placebo-, and active comparator-controlled studies are needed for rigorous testing. nih.gov
Another open-label study evaluated the effectiveness of reboxetine in outpatient children and adolescents aged 6-16 years with ADHD and comorbid anxiety disorders. nih.govtums.ac.ir After four weeks of treatment, there was a significant reduction in the total score of ADHD (F = 31.441; P < 0.001) compared to baseline. nih.govtums.ac.ir Significant reductions were also observed in the subscales of attention deficit, hyperactivity, and confrontation. nih.govtums.ac.ir The study concluded that short-term treatment with reboxetine was effective in improving ADHD with comorbid anxiety disorders and could be an option for children with comorbid anxiety or those non-responsive or intolerant to methylphenidate. tums.ac.ir
Explorations in Narcolepsy and Nocturnal Enuresis
Reboxetine has also been explored for its potential utility in narcolepsy and nocturnal enuresis. wikipedia.orgpsychiatria.com.pl
A pilot study investigated the potential stimulant and anticataplectic effects of reboxetine in 12 patients diagnosed with narcolepsy. touchneurology.comnih.gov Following a two-week treatment period, a significant improvement in daytime sleepiness was observed, with a mean decrease of 48.6% on the Epworth Sleepiness Scale and a mean increase of 54.7% in sleep latency on the Multiple Sleep Latency Test (MSLT). nih.gov A significant reduction in the cataplexy subscore of the Ullanlinna Narcolepsy Scale and in REM sleep was also found. nih.gov The study concluded that reboxetine appears to exert stimulant and anticataplectic effects in narcolepsy. nih.gov
Regarding nocturnal enuresis, reboxetine may have efficacy in treating therapy-resistant pediatric nocturnal enuresis. wikipedia.org A study reported that 13 out of 22 children (59%) achieved complete dryness with reboxetine, either as monotherapy or combined with desmopressin. researchgate.net The study suggested that reboxetine may be a useful treatment for therapy-resistant nocturnal enuresis, although confirmation in randomized, placebo-controlled trials is needed. researchgate.net Reboxetine has also been used successfully to treat risperidone-induced enuresis in a case report. researchgate.net
Research in Bulimia Nervosa
Explorations into the use of reboxetine in eating disorders, specifically bulimia nervosa, have also been conducted. wikipedia.orgpsychiatria.com.pl
A case series and open-label pilot study demonstrated the efficacy of reboxetine in treating bulimia nervosa. wikipedia.org In an open trial involving seven outpatients with bulimia nervosa, reboxetine reduced monthly binge eating frequency by 73% and the frequency of vomiting episodes per month by 67% over a 12-week period. researchgate.netnih.gov A concomitant decrease in depression ratings was also observed. researchgate.netnih.gov The study suggested that reboxetine seems to be an option for the treatment of bulimia nervosa. researchgate.netnih.gov
Another open-label clinical trial administered reboxetine to 28 outpatients with bulimia nervosa. mdpi.comresearchgate.net The results indicated that 60% of the patients were responsive to treatment (defined as a 50% decrease in bulimic behaviors), with a reduction in psychopathological scores for eating disorders and depression, suggesting a favorable effect on symptoms and psychopathology of bulimia nervosa. mdpi.comresearchgate.net The study also supported the effect of reboxetine on improving social functioning in this disorder. researchgate.net
Controlled trials in bulimia nervosa have shown the efficacy of antidepressants with serotonergic function, such as fluoxetine, as well as noradrenergic function, such as desipramine. researchgate.netnih.gov While antidepressants are a mainstay of pharmacological treatment for bulimia nervosa, with SSRIs often being the first-line option, small open trials have explored the use of reboxetine. psychiatrictimes.com
Studies in Psychiatric Comorbidities (e.g., Parkinson's disease, schizophrenia)
This compound has been examined for its effects in psychiatric conditions that can co-occur with other disorders, such as Parkinson's disease and schizophrenia. Depression is a frequent non-motor symptom in patients with Parkinson's disease and can significantly impact disability and quality of life. nih.gov While traditional antidepressant treatments like tricyclic antidepressants or serotonin reuptake inhibitors may pose risks of adverse effects on cognition or motor function in this population, reboxetine, with its selective norepinephrine (B1679862) reuptake inhibition, has been investigated as an alternative. nih.gov
An open, prospective study investigated the effects of reboxetine on depression in 16 patients with idiopathic Parkinson's disease over a 4-week period. Patients had discontinued (B1498344) previous antidepressant medication due to lack of efficacy or intolerable side effects. nih.gov The severity of depressive symptoms was assessed using scales such as the Hamilton Rating Scale for Depression and the Self-Rating Depression Scale. nih.gov A significant improvement in depression scores was observed after 4 weeks of treatment. nih.gov One subject discontinued treatment due to psychotic symptoms, and some patients experienced transient side effects like restlessness and insomnia. nih.gov Notably, there were no significant changes in parkinsonian motor symptoms or the dosage of levodopa (B1675098) in this study. nih.gov
The potential role of reboxetine in schizophrenia has also been explored, particularly regarding its ability to attenuate antipsychotic-induced weight gain and potentially benefit depressive and other symptoms when used as an adjunct to antipsychotic treatment. wikipedia.org
Analgesic Potential in Chronic Pain Syndromes
Clinical experience suggests that antidepressant medications can be useful in treating chronic pain syndromes, including fibromyalgia and chronic low back pain. nih.govcapes.gov.br Reboxetine, as a selective noradrenaline reuptake inhibitor, has shown promise in this area, with some studies highlighting its potential analgesic properties. researchgate.net
Fibromyalgia Research
Fibromyalgia (FM) is a chronic disorder characterized by widespread pain, and new treatments are needed for this condition. psychiatry-psychopharmacology.com Research has investigated the effectiveness of reboxetine in patients with fibromyalgia. A case series reported that depressed patients with fibromyalgia experienced relief of pain symptoms when treated with reboxetine, and this pain relief occurred before any significant improvement in mood symptoms. researchgate.netnih.gov
An open-label preliminary study compared the effectiveness of reboxetine and amitriptyline (B1667244) in 21 female fibromyalgia patients with comorbid depressive symptoms. psychiatry-psychopharmacology.com Patients were randomized to receive either amitriptyline or reboxetine for 8 weeks. psychiatry-psychopharmacology.com Both medications were associated with improvement in pain scores (measured by Visual Analog Scale) and Fibromyalgia Impact Questionnaire (FIQ) scores, as well as depressive symptomatology. psychiatry-psychopharmacology.com General linear model repeated measures analysis showed a significant decrease over time in both pain and FIQ scores in both treatment groups, with no significant difference between the groups. psychiatry-psychopharmacology.com
Studies on esreboxetine (B1671265), the (S,S)-(+)-enantiomer of reboxetine, which is even more selective for norepinephrine reuptake, have also been conducted in fibromyalgia patients. newdrugapprovals.org While initially development for neuropathic pain and fibromyalgia was discontinued, recent findings suggest esreboxetine could be effective in this population, showing improvement in pain, fatigue, and FIQ scores at a dosage of 4 mg/day. researchgate.netnewdrugapprovals.org
Furthermore, norepinephrine reuptake inhibitors, including racemic reboxetine and particularly esreboxetine, are being investigated for their potential to improve cognitive function in patients with fibromyalgia. google.com It is hypothesized that this effect may be due to the interaction with the noradrenergic system, which could enhance cognitive processing. google.com Specific cognitive domains being assessed include attention, memory, working memory, and executive function. google.com
Here is a summary of some research findings in fibromyalgia:
| Study Type | Patient Population | Intervention | Key Findings | Citation |
| Case Series | Depressed patients with Fibromyalgia | Reboxetine | Significant relief of pain symptoms observed before improvement in mood. | researchgate.netnih.gov |
| Open-label Preliminary Study | 21 female FM patients with comorbid depression | Reboxetine vs. Amitriptyline | Both medications associated with improvement in pain (VAS) and FIQ scores; no significant difference between groups over 8 weeks. | psychiatry-psychopharmacology.com |
| Clinical Trials (Esreboxetine) | Fibromyalgia patients | Esreboxetine (4 mg/day) | Suggested effectiveness in improving pain, fatigue, and FIQ scores. | researchgate.netnewdrugapprovals.org |
Chronic Low Back Pain Investigations
Similar to fibromyalgia, chronic low back pain is a chronic pain syndrome where antidepressants have been explored for their therapeutic benefits. nih.govcapes.gov.br A case series involving depressed patients with chronic low back pain reported that treatment with the noradrenergic antidepressant reboxetine resulted in relief of pain symptoms. nih.govcapes.gov.br These subjects experienced significant pain relief before any notable improvement in their mood symptoms. capes.gov.br This clinical experience suggests that reboxetine may have efficacy in treating chronic pain in patients with depression, including those with chronic low back pain. capes.gov.br
Proposed Mechanisms of Analgesic Action
The analgesic effects of antidepressants, including selective norepinephrine reuptake inhibitors like reboxetine, are thought to involve mechanisms distinct from their antidepressant effects, as pain relief can manifest within days to a week, whereas antidepressant effects typically take longer. mdpi.com
Reboxetine is a selective and potent inhibitor of norepinephrine reuptake. mims.compatsnap.com By blocking the norepinephrine transporter (NET), reboxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.com This increased availability of norepinephrine can lead to prolonged stimulation of postsynaptic alpha and beta adrenergic receptors, triggering downstream signaling pathways. patsnap.com
Norepinephrine plays a relevant role in antinociceptive (pain-inhibiting) mechanisms. nih.govnih.gov Studies suggest that NRIs like reboxetine may exert analgesic effects at the spinal level. mdpi.com In models of neuropathic and inflammatory pain, desipramine and reboxetine have demonstrated antinociceptive effects by reversing allodynia and/or hyperalgesia. mdpi.com
Experimental studies in healthy volunteers have also investigated the analgesic efficacy of reboxetine. nih.gov In one crossover study, reboxetine showed higher analgesic potency than placebo in capsaicin-irritated skin, as measured by objective tests (laser-evoked somatosensory potentials) and subjective pain measurements (Visual Analogue Scales). nih.gov Reboxetine reduced components of the laser-evoked potentials, suggesting both central and peripheral mechanisms of action. nih.gov
While reboxetine demonstrated a weak dose-dependent antinociceptive effect in acute pain models, its effect appears to be influenced by non-selective opioid receptors and, to some extent, noradrenaline alpha-2 receptors. nih.gov However, its efficacy as a monotherapy for acute pain may be limited, and further research is needed to establish its potential use alone or in combination with other analgesics in chronic pain disorders. nih.gov
The proposed mechanisms of analgesic action for reboxetine are primarily linked to its potentiation of noradrenergic signaling, which is involved in descending pain inhibitory pathways.
Adverse Event Profiles and Safety Considerations in Reboxetine Mesylate Research
Common and Less Common Treatment-Emergent Symptoms
Clinical trials have characterized the spectrum of treatment-emergent signs and symptoms (TESS) associated with reboxetine (B1679249) mesylate. In a study comparing reboxetine with fluoxetine (B1211875), TESS were reported in a significant percentage of patients in both groups (86.0% for reboxetine, 78.6% for fluoxetine). iqwig.de
Common TESS reported in at least 10% of reboxetine-treated patients in one study included dry mouth, nausea, constipation, hypoesthesia, dizziness, shivering, fatigue, palpitations, urinary retention, and postural hypotension. iqwig.de Some of these events, such as hypoesthesia, shivering, palpitations, urinary retention, and postural hypotension, were reported at a higher frequency in this specific study compared to combined data from previous studies, although the relevance of this difference was unclear due to the small sample size. iqwig.de
Other frequently reported adverse events in reboxetine treatment include increased sweating and tremor. researchgate.net Insomnia, dizziness, dry mouth, nausea, sweating, sensation of incomplete bladder emptying (males only), urinary hesitancy (males only), and headache have been identified as common adverse events causing withdrawal at least twice as often on reboxetine than placebo in short-term controlled studies. cbg-meb.nl
The frequency of TESS can be summarized by system organ class. In studies, gastrointestinal and nervous system disorders were among the most frequently reported TESS in both reboxetine and comparator groups. iqwig.de
| MedDRA System Organ Class | Reboxetine (n=43) | Fluoxetine (n=42) |
|---|---|---|
| Patients with at least one TESS | 86.0% | 78.6% |
| Gastrointestinal disorders | 65.1% | 54.8% |
| Nervous system disorders | 46.5% | 47.6% |
| General disorders and administration site conditions | 34.9% | 23.8% |
| Cardiac disorders | 27.9% | 4.8% |
| Renal and urinary disorders | 23.3% | 14.3% |
| Vascular disorders | 14.0% | 7.1% |
| Skin & subcutaneous tissue disorders | 9.3% | 7.1% |
| Ear and labyrinth disorders | 7.0% | -- |
| Psychiatric disorders | 7.0% | 14.3% |
| Reproductive system and breast disorders | 7.0% | 7.1% |
| Respiratory, thoracic, and mediastinal disorders | 7.0% | -- |
| Investigations | 4.7% | -- |
| Blood and lymphatic system disorders | 2.3% | -- |
| Eye disorders | 2.3% | 7.1% |
| Hepato-biliary disorders | 2.3% | -- |
| Infections and infestations | 2.3% | 2.4% |
| Metabolism and nutrition disorders | 2.3% | 4.8% |
| Musculoskeletal, connective tissue, and bone disorders | 2.3% | 7.1% |
Discontinuation rates due to TESS were slightly lower in the reboxetine group (11.6%) compared to the fluoxetine group (14.3%) in one study. iqwig.de No single event led to discontinuation in more than one reboxetine-treated patient in that study. iqwig.de
Systemic and Organ-Specific Research
Research has examined the effects of reboxetine mesylate on various organ systems.
Cardiovascular Effects: Studies have investigated the cardiovascular impact of reboxetine. In short-term controlled studies in depression, no significant mean change in blood pressure was observed. goegoepharm.biz However, diastolic blood pressures > 105 mm Hg were observed in a percentage of reboxetine-treated patients across different positions (supine, sitting, and standing), with slightly higher percentages compared to placebo in some positions. goegoepharm.biz An increase in heart rate upon standing to values ≥ 100 beats/min was observed, mainly in adult patients, more frequently in reboxetine groups (short-term and long-term) compared to placebo. goegoepharm.biz, nps.org.au The mean change in pulse for reboxetine-treated patients in short-term studies showed increases in supine, sitting, and standing positions, while placebo showed minimal changes. goegoepharm.biz, nps.org.au Unlike conventional tricyclic antidepressants (TCAs), reboxetine has been noted to have only minimal cardiovascular liabilities, potentially due to its increased pharmacological specificity. researchgate.net
Gastrointestinal Effects: Gastrointestinal disorders are commonly reported TESS with reboxetine, as indicated in the system organ class analysis. iqwig.de Dry mouth and constipation are among the most prominent side effects reported by reboxetine-treated patients. researchgate.net Nausea and constipation were also frequently reported in comparative studies. iqwig.de
Genitourinary Effects: Genitourinary system disorders have been investigated. Clinically relevant between-gender differences in TESS frequency were observed for events like impaired urination, impotence, urinary retention, and abnormal ejaculation, which were reported more frequently in male reboxetine-treated patients compared to female reboxetine-treated patients. iqwig.de In contrast, the frequency of urologic-related events was similar between male and female placebo-treated patients. goegoepharm.biz Symptoms of functional limitation of bladder outflow (urinary retention, impaired urination, urinary frequency) were reported in a percentage of male reboxetine-treated patients in one study, with most reports being mild to moderate in intensity. iqwig.de Only a small percentage of male reboxetine-treated patients discontinued (B1498344) treatment due to these events in that study. iqwig.de The sensation of incomplete bladder emptying and urinary hesitancy have also been noted as common adverse events, particularly in males. cbg-meb.nl
Neurological Effects: Nervous system disorders are also frequently reported TESS. iqwig.de Dizziness, hypoesthesia, and shivering were among the common symptoms in reboxetine-treated patients in one study. iqwig.de Reboxetine is a central nervous system agent. drugbank.com Rare cases of seizures have been reported in clinical studies. cbg-meb.nl, nih.gov
Neuropsychiatric Safety Research
Neuropsychiatric safety aspects of this compound have been examined, including the potential for suicidality, mania/hypomania, and seizures.
Suicidality: Depression is associated with an increased risk of suicidal thoughts, self-harm, and suicide. cbg-meb.nl This risk persists until significant remission occurs. cbg-meb.nl While improvement may not be immediate, patients should be closely monitored for suicidal symptoms, especially during the initial weeks of treatment. cbg-meb.nl Suicide-related behaviors (suicide attempt and suicidal thoughts) and hostility were observed more frequently in clinical trials among children and adolescents treated with antidepressants compared to placebo. cbg-meb.nl, nih.gov Young adults (ages 18-24) may also have an increased risk of suicidal thinking and behavior during the initial treatment period with antidepressants. goegoepharm.biz Patients and caregivers should be vigilant for these effects. news-medical.net
Mania/Hypomania: As with other antidepressants, switches to mania or hypomania have occurred during clinical studies with reboxetine. cbg-meb.nl, nih.gov Close supervision of bipolar patients is recommended. cbg-meb.nl, nih.gov
Seizures: Reboxetine has not been tested in patients with convulsive disorders in clinical studies. cbg-meb.nl, nih.gov Rare cases of seizures have been reported in clinical studies. cbg-meb.nl, nih.gov Therefore, reboxetine should be given under close supervision to individuals with a history of convulsive disorders and must be discontinued if a patient develops seizures. cbg-meb.nl, nih.gov
Comparative Safety Profiles with Other Antidepressant Classes
Comparing the safety profile of this compound with other antidepressant classes provides context for its clinical use. Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI), distinct from selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). researchgate.net, researchgate.net, rjppd.org
Unlike conventional TCAs, reboxetine has been associated with minimal sedative and cardiovascular liabilities, potentially due to its greater pharmacological specificity. researchgate.net Compared to SSRIs, reboxetine has demonstrated a distinct side-effect profile with potentially less sexual dysfunction and gastrointestinal side effects. researchgate.net
In a review comparing fluoxetine (an SSRI) with other pharmacotherapies for depression, fluoxetine was found to be similarly effective but better tolerated than older generation TCAs. nih.gov In comparison with other new generation antidepressants, fluoxetine was better tolerated than reboxetine in terms of total dropout rates in some studies. nih.gov However, another perspective highlights that while SSRIs are generally better tolerated and safer in overdose than TCAs, SNRIs (which share some mechanistic similarities with NRIs like reboxetine) aimed to combine the efficacy advantages of some older drugs with a more favorable side effect profile compared to SSRIs. rjppd.org
Specific differences in adverse events have been noted in comparative studies. For example, in a study comparing reboxetine and fluoxetine, the frequency of certain TESS by system organ class showed variations between the two drugs, with reboxetine showing a higher percentage of cardiac and renal/urinary disorders, while fluoxetine showed a higher percentage of psychiatric and eye disorders in this specific study. iqwig.de
Long-Term Safety Data Analysis
Analysis of long-term safety data provides insight into the tolerability of this compound over extended treatment periods.
Based on data from long-term studies, the frequency of the most common adverse events associated with reboxetine, such as dry mouth, constipation, tachycardia, and hypotension, did not increase over time but rather decreased or remained constant. goegoepharm.biz, nps.org.au
In a long-term placebo-controlled study, adverse events newly emerged on long-term treatment in a percentage of both reboxetine-treated and placebo-treated patients, with slightly higher discontinuation rates due to adverse events in the reboxetine group. cbg-meb.nl, goegoepharm.biz However, there was a similar risk of the development of individual events with reboxetine and placebo in this long-term study, and no new individual events were observed that had not been seen in short-term treatment. cbg-meb.nl
Long-term safety data in specific populations, such as children and adolescents, concerning growth, maturation, and cognitive and behavioral development are lacking. cbg-meb.nl, goegoepharm.biz, nih.gov
Pharmacological Interactions and Concomitant Therapy Research
Cytochrome P450-Mediated Drug Interactions
Reboxetine (B1679249) is primarily metabolized by the cytochrome P450 (CYP) isoenzyme CYP3A4. drugbank.comnps.org.aunih.govtg.org.aumedsafe.govt.nzmims.com In vitro studies indicate that reboxetine is not metabolized by CYP2D6, and inhibitors of this enzyme, such as fluoxetine (B1211875) and paroxetine (B1678475), are unlikely to significantly affect reboxetine pharmacokinetics. nps.org.aumedsafe.govt.nz This was supported by a multiple-dose study in healthy volunteers where no clinically significant interaction with fluoxetine was observed. nps.org.aumedsafe.govt.nzgoegoepharm.bizcbg-meb.nl
However, compounds that inhibit CYP3A4 activity are expected to increase plasma concentrations of reboxetine. nps.org.aunih.govmedsafe.govt.nzgoegoepharm.biz A study in healthy volunteers demonstrated that ketoconazole, a potent CYP3A4 inhibitor, increased the plasma concentrations of reboxetine enantiomers by approximately 50%. nps.org.aunih.govmedsafe.govt.nz Similar interactions are anticipated with other potent CYP3A4 inhibitors, including azole antifungals (like ketoconazole), macrolide antibiotics (like erythromycin), and fluvoxamine. nps.org.aunih.govmedsafe.govt.nzmims.commims.com Due to reboxetine's narrow therapeutic margin, inhibition of its elimination by potent CYP3A4 inhibitors is a significant concern, and co-prescription should be done with caution. nih.gov
Conversely, CYP3A4 inducers, such as phenobarbital (B1680315) and carbamazepine, have been reported to decrease reboxetine serum levels. nps.org.aumedsafe.govt.nzmims.commims.com
In vitro studies have shown that reboxetine is a weak inhibitor of CYP3A4. nps.org.aumedsafe.govt.nz However, an in vivo study indicated that reboxetine did not alter the clearance of alprazolam, a CYP3A4 substrate, suggesting that this weak inhibition may not translate to clinically significant interactions with other CYP3A4 substrates. nps.org.aumedsafe.govt.nz Reboxetine also weakly inhibits CYP2D6 in vitro, but in vivo studies suggest interactions with drugs metabolized by this enzyme are unlikely at therapeutic concentrations. nih.govcbg-meb.nlwikidoc.org
Table 1: Examples of CYP3A4-Mediated Drug Interactions with Reboxetine
| Interacting Substance | Effect on Reboxetine Plasma Concentration | Mechanism | Research Finding |
| Potent CYP3A4 Inhibitors | Increased | Inhibition of metabolism | Ketoconazole increased concentrations by ~50%. nps.org.aunih.govmedsafe.govt.nz Expected with azole antifungals, macrolide antibiotics, fluvoxamine. nps.org.aunih.govmedsafe.govt.nzmims.commims.com |
| Potent CYP3A4 Inducers | Decreased | Induction of metabolism | Reported with phenobarbital, carbamazepine. nps.org.aumedsafe.govt.nzmims.commims.com |
| Reboxetine (as inhibitor) | Minimal effect on substrates | Weak CYP3A4 inhibition | Did not alter alprazolam clearance in vivo. nps.org.aumedsafe.govt.nz |
Interactions with Other Neuroactive Compounds
Concomitant use of reboxetine with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the potential risk of a tyramine-like effect based on their mechanisms of action. nps.org.aumedsafe.govt.nzcbg-meb.nlmims.com
Clinical studies evaluating the concomitant use of reboxetine with tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs) have not been conducted. nps.org.aumedsafe.govt.nzcbg-meb.nl However, the development of potentially life-threatening serotonin syndrome has been reported with serotonin-norepinephrine reuptake inhibitors (SNRIs), including reboxetine alone, and with concomitant use of other serotonergic drugs such as SSRIs, other SNRIs, triptans, TCAs, lithium, opioids, tryptophan, buspirone, MAOIs, and St. John's Wort. nps.org.aumedsafe.govt.nz If concomitant use with other serotonergic drugs is clinically necessary, careful patient observation is advised, particularly during treatment initiation and dose adjustments. nps.org.au
No significant reciprocal pharmacokinetic interaction has been found between reboxetine and lorazepam. nps.org.aumedsafe.govt.nzcbg-meb.nl However, during co-administration in healthy volunteers, mild to moderate drowsiness and a short-lasting orthostatic acceleration of heart rate have been observed. cbg-meb.nl
Reboxetine does not appear to potentiate the effect of alcohol on cognitive functions in healthy volunteers. nps.org.aumedsafe.govt.nzcbg-meb.nlnih.gov However, the risk or severity of CNS depression can be increased when reboxetine is combined with various CNS depressants, including but not limited to, certain benzodiazepines (e.g., chlordiazepoxide, clonazepam, diazepam, clorazepic acid, clobazam), barbiturates (e.g., butabarbital, butalbital, butobarbital, phenobarbital), opioids (e.g., alfentanil, dextromethorphan, dextropropoxyphene, dezocine, diamorphine), antihistamines (e.g., chlorpheniramine, clemastine, carbinoxamine), antipsychotics (e.g., chlorpromazine, clothiapine, benperidol, butaperazine, aripiprazole, asenapine, cariprazine), and other sedatives/hypnotics. drugbank.com
Table 2: Interactions with Other Neuroactive Compounds
| Interacting Drug Class/Compound | Potential Interaction | Clinical Implication | Research Finding/Note |
| MAOIs | Increased risk of tyramine-like effect. | Concomitant use is contraindicated. nps.org.aumedsafe.govt.nzcbg-meb.nlmims.com | Based on mechanism of action. cbg-meb.nl |
| SSRIs | Potential for serotonin syndrome. | Concomitant use not evaluated in clinical studies; monitor carefully if co-administered. nps.org.aumedsafe.govt.nzcbg-meb.nl | Serotonin syndrome reported with SNRIs (including reboxetine) and other serotonergic drugs. nps.org.aumedsafe.govt.nz |
| TCAs | Potential for serotonin syndrome. | Concomitant use not evaluated in clinical studies; monitor carefully if co-administered. nps.org.aumedsafe.govt.nzcbg-meb.nl | Serotonin syndrome reported with SNRIs (including reboxetine) and other serotonergic drugs. nps.org.aumedsafe.govt.nz |
| Lithium | Potential for serotonin syndrome. | Concomitant use not evaluated in clinical trials; monitoring of lithium levels recommended if co-administered. nps.org.aumedsafe.govt.nz | Serotonin syndrome reported with SNRIs (including reboxetine) and other serotonergic drugs. nps.org.aumedsafe.govt.nz |
| Lorazepam | No significant pharmacokinetic interaction; mild/moderate drowsiness, orthostatic HR acceleration observed. | Monitor for increased sedation and cardiovascular effects. cbg-meb.nl | No significant reciprocal pharmacokinetic interaction found. nps.org.aumedsafe.govt.nzcbg-meb.nl |
| Alcohol | Does not appear to potentiate cognitive effects. | Avoid concomitant use due to general risks associated with alcohol and CNS drugs. | Reboxetine does not appear to potentiate alcohol effects on cognitive function in healthy volunteers. nps.org.aumedsafe.govt.nzcbg-meb.nlnih.gov |
| CNS Depressants (various) | Increased risk/severity of CNS depression. | Avoid concomitant use or use with caution and monitor closely. drugbank.com | Increased CNS depression reported with various agents. drugbank.com |
| Alpha-2 Adrenoceptor Antagonists | Potential for increased noradrenaline and dopamine (B1211576) release in prefrontal cortex. | Research area for augmentation strategies. | Combination with mirtazapine (B1677164) (non-selective alpha-2 antagonist) increased extracellular DA and NE in rat mPFC. csic.es |
Reboxetine has low in vitro affinity for alpha-1 and alpha-2 adrenoceptors; however, functional interference with alpha-adrenoceptors at high doses in vivo cannot be excluded. goegoepharm.biz Research suggests that the discriminative stimulus properties of reboxetine in rats are blocked by alpha-1 adrenoceptor antagonists but resistant to alpha-2 adrenoceptor antagonists. oup.com Studies exploring combination strategies have investigated the effect of reboxetine with alpha-2 adrenoceptor antagonists, showing potential for increased cortical dopamine and noradrenaline release. csic.es
Co-administration Research and Combination Therapies
While clinical studies evaluating the concomitant use of reboxetine with TCAs and SSRIs have generally not been conducted, some research has explored combination strategies. nps.org.aumedsafe.govt.nzcbg-meb.nl
A prospective, open-label study investigated the addition of reboxetine to SSRI therapy in patients with major depressive disorder who had not responded adequately to SSRIs alone. nih.gov The results suggested that this combination strategy might be effective and well-tolerated in treatment-resistant patients. nih.gov A patent describes the combination of reboxetine and citalopram (B1669093) for treating treatment-resistant depression, with data suggesting potential benefit in reducing HAM-D scores. google.com
Research has also explored combining reboxetine with other agents for different indications. For instance, a study investigated reboxetine combination therapy with fluoxetine in patients with obsessive-compulsive disorder (OCD), finding that the combination effectively improved symptoms in a short period. nih.gov Another study explored a reboxetine-betahistine combination for attenuating olanzapine-induced weight gain in schizophrenia patients, reporting a clinically meaningful effect. researchgate.net
Preclinical studies have also investigated combination approaches. For example, co-administration of reboxetine with DPCPX, a selective adenosine (B11128) A1 receptor antagonist, showed enhanced antidepressant-like effects in mouse behavioral tests, without significant changes in reboxetine concentrations in serum and brain homogenates. nih.gov
Table 3: Examples of Reboxetine Combination Therapy Research
| Combination Therapy | Indication Studied | Research Finding | Study Type/Note |
| Reboxetine + SSRI (various) | Treatment-resistant Major Depressive Disorder | Suggested effectiveness and tolerability in partial/non-responders to SSRIs. nih.gov | Prospective, open-label study. nih.gov |
| Reboxetine + Citalopram | Treatment-resistant Depression | Data suggested potential benefit in reducing HAM-D scores. google.com | Described in a patent. google.com |
| Reboxetine + Fluoxetine | Obsessive-Compulsive Disorder (OCD) | Effectively improved symptoms in a short period. nih.gov | Placebo-controlled, double-blind, randomized trial. nih.gov |
| Reboxetine + Betahistine | Olanzapine-induced weight gain in Schizophrenia | Produced clinically meaningful attenuation of weight gain. researchgate.net | Double-blind, placebo-controlled study. researchgate.net |
| Reboxetine + DPCPX (Adenosine A1 antagonist) | Antidepressant-like effects (preclinical in mice) | Enhanced antidepressant-like effects; no significant pharmacokinetic interaction with reboxetine observed in this study. nih.gov | Preclinical study in mice. nih.gov |
| Reboxetine + Mirtazapine (preclinical) | Increased cortical dopamine/noradrenaline release | Increased extracellular DA and NE in rat prefrontal cortex, suggesting potential for augmentation. csic.es | Preclinical study in rats. csic.es |
Challenges, Controversies, and Future Directions in Reboxetine Mesylate Research
Innovations in Drug Delivery Systems and Formulations
Innovations in how reboxetine (B1679249) mesylate is formulated and delivered are primarily aimed at improving patient compliance and optimizing its pharmacokinetic profile. The standard formulation of reboxetine is an immediate-release tablet, which typically requires a twice-daily dosing schedule. While effective, this regimen can be a barrier to adherence for some patients, particularly those with depressive illnesses.
Sustained-Release Formulations
A key area of development has been the creation of a sustained-release (also known as extended- or controlled-release) formulation that would allow for once-daily dosing. The primary challenge in this endeavor is the high water solubility of reboxetine mesylate (approximately 250 mg/ml), which makes it difficult to slow its release from a solid oral dosage form.
To overcome this, researchers have developed and patented formulations using a hydrophilic polymer matrix system. In this system, the reboxetine salt is dispersed within a matrix of a water-loving polymer and a specific type of starch. When the tablet is ingested, the matrix swells to form a gel layer that slows the rate at which the highly soluble drug diffuses out. This allows for a gradual release of reboxetine over several hours, maintaining a more stable plasma concentration throughout the day and making a once-daily regimen feasible. The goal of such a formulation is to enhance patient convenience and compliance, which is a critical factor in the long-term management of depression.
Future Directions in Drug Delivery
While not yet specifically applied to reboxetine in clinical products, broader innovations in drug delivery for central nervous system (CNS) disorders could represent future avenues of research. These include:
Nanotechnology-based Systems: Formulations using nanoparticles, such as solid lipid nanoparticles or polymeric nanocapsules, are being explored for many CNS drugs. These systems have the potential to improve a drug's ability to cross the blood-brain barrier, enhance bioavailability, and provide targeted or sustained release.
Intranasal Delivery: For some CNS drugs, intranasal formulations are being investigated as a way to bypass the blood-brain barrier and deliver the medication more directly to the brain.
These advanced delivery systems are still largely in the exploratory phase for many antidepressants, but they represent the next frontier in formulation science that could one day be applied to molecules like reboxetine to further refine their therapeutic application.
Preclinical and Clinical Research Methodological Enhancements
The history of this compound research is marked by significant methodological challenges, particularly in the clinical domain, that have sparked considerable controversy and provided crucial lessons for future psychopharmacological research. These challenges primarily revolve around publication bias and study design, which have, in turn, prompted calls for enhanced methodological rigor in both preclinical and clinical investigations.
The controversy highlighted the urgent need for methodological enhancements to ensure transparency and accuracy in clinical research. A primary future direction is the mandatory publication and full disclosure of all clinical trial data, a sentiment echoed by numerous researchers and health organizations following the reboxetine analyses. bmj.comclinicalleader.comnews-medical.net Establishing public registries where all trials are prospectively registered and results are posted, regardless of the outcome, is a critical step. This ensures that meta-analyses and systematic reviews are based on a complete and unbiased evidence base. centreformedicinesoptimisation.co.uk
Further methodological enhancements concern the design of the trials themselves. Critiques of antidepressant trials, including those for reboxetine, point to several areas for improvement:
Choice of Comparators: Future trials should include active comparators, particularly against well-established treatments like SSRIs, to provide a clearer picture of relative efficacy. The reboxetine meta-analysis showed it was inferior to SSRIs when all data were considered. nih.govnih.gov
Outcome Measures: While scales like the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) are standard, their subjective nature can contribute to a high placebo response rate. clinicalleader.compsychiatrictimes.com Methodological enhancements could involve incorporating more objective biomarkers or functional outcomes alongside these traditional scales.
Patient Population: Heterogeneity in patient populations can obscure treatment effects. Future studies could benefit from more clearly defined patient subgroups to identify who might respond to specific mechanisms of action, such as norepinephrine (B1679862) reuptake inhibition. nih.gov
Trial Duration and Design: Simple trial protocols focused on the primary efficacy analysis can be more effective than overly complicated designs. clinicalleader.com Strategies like a "placebo run-in" phase, where participants are given a placebo before the trial begins to exclude high placebo-responders, have been debated and may inflate effect sizes, requiring careful consideration in trial design. nih.gov
In the preclinical domain, research on norepinephrine reuptake inhibitors like reboxetine can also be enhanced. Studies have shown that the acute effects of these compounds can differ significantly from chronic administration, which more closely mimics therapeutic use. nih.gov For instance, while acute administration of reboxetine can increase blood pressure, chronic treatment may lead to autonomic regulation that mitigates this effect. nih.gov Methodological enhancements in preclinical models should therefore emphasize long-term treatment paradigms to better understand the progressive neuroadaptive changes that occur and to improve the translational validity of findings related to both efficacy and safety. nih.gov Furthermore, preclinical studies using norepinephrine-deficient animal models have been crucial in demonstrating the necessity of norepinephrine for the behavioral effects of many antidepressants, including some SSRIs, challenging assumptions about their selectivity and suggesting more complex underlying mechanisms. nih.gov
The challenges and controversies surrounding this compound have served as a catalyst for improving research standards. By addressing publication bias through mandatory data disclosure and refining preclinical and clinical trial methodologies, future research can provide a more accurate and reliable assessment of novel and existing psychotropic compounds.
Research Findings on this compound Methodology
| Analysis/Study Focus | Key Methodological Issue Identified | Finding/Conclusion from Comprehensive Data | Impact on Reported Efficacy |
| Eyding et al. (2010) Meta-Analysis | Publication Bias | Data on 74% of patients were previously unpublished. centreformedicinesoptimisation.co.ukbmj.comsciencedaily.com | Published data overestimated benefit vs. placebo by up to 115% and vs. SSRIs by up to 23%. bmj.commedscape.comnih.gov |
| Comparison vs. Placebo | Incomplete Data Reporting | When unpublished data was included, there was no significant difference in remission or response rates compared to placebo. bmj.comnih.gov | Changed from superiority in published data to non-significant difference. |
| Comparison vs. SSRIs | Incomplete Data Reporting | Reboxetine was found to be inferior to SSRIs (e.g., fluoxetine (B1211875), citalopram) in remission and response rates. nih.govnih.gov | Changed from non-significant difference to inferiority of reboxetine. |
| Preclinical Cardiovascular Studies | Acute vs. Chronic Dosing Models | Chronic treatment leads to autonomic regulation, reducing acute cardiovascular effects like increased blood pressure. nih.gov | Suggests a larger separation between preclinical efficacy and safety with chronic vs. acute models. nih.gov |
| General Antidepressant Trials | Placebo Response & Study Design | High placebo response rates and methodological limitations (e.g., placebo run-in design) can inflate apparent drug efficacy. clinicalleader.comnih.gov | Calls for simpler protocols, robust placebo cohorts, and careful selection of outcome measures. clinicalleader.com |
Q & A
Q. How can researchers experimentally confirm the selectivity of Reboxetine mesylate for norepinephrine reuptake inhibition?
To validate selectivity, perform in vitro competitive binding assays using radiolabeled ligands for norepinephrine (NET), serotonin (SERT), dopamine (DAT), and other neurotransmitter transporters. Calculate IC₅₀ values to compare affinity profiles. For example, this compound exhibits IC₅₀ values of 8.2 nM for NET and 1,070 nM for SERT, indicating >100-fold selectivity for NET over SERT . Include positive controls (e.g., selective SERT inhibitors like citalopram) and use synaptosomal preparations from rodent brain regions rich in NET .
Q. What methodological considerations are critical for preparing stable aqueous solutions of this compound in preclinical studies?
this compound is soluble in organic solvents (e.g., DMSO, ethanol) but requires dilution in isotonic buffers (e.g., PBS, pH 7.2) to minimize solvent toxicity. Prepare stock solutions at 10 mg/mL in PBS, filter-sterilize (0.22 µm), and avoid long-term storage (>24 hours) due to hydrolysis risks. For chronic dosing, validate stability via HPLC and adjust pH to 6–7 to prevent precipitation .
Q. How should researchers design behavioral assays to assess this compound’s antidepressant efficacy in rodent models?
Use validated paradigms like the forced swim test (FST) or chronic social defeat stress (CSDS). In FST, administer this compound (4–10 mg/kg, intraperitoneal) 30 minutes pre-test. For CSDS, employ a 10-day protocol with daily oral dosing (2–4 mg/kg) and measure social interaction time. Include vehicle controls and reference antidepressants (e.g., imipramine). Analyze data with one-way ANOVA and Dunnett’s post hoc tests to account for multiple comparisons .
Advanced Research Questions
Q. How can contradictory findings in this compound’s neurotrophic effects across depression models be reconciled?
Discrepancies may arise from model-specific stress paradigms or dosing regimens. For example, Reboxetine increases BDNF in the hippocampus in chronic mild stress but not in acute models. To resolve this, standardize stress protocols (e.g., duration, intensity) and measure region-specific neurotrophin levels via ELISA or Western blot. Include time-course studies to differentiate acute vs. sustained effects .
Q. What experimental strategies address this compound’s variable pharmacokinetics in translational research?
Reboxetine exhibits nonlinear pharmacokinetics due to CYP3A4 metabolism. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (measured via LC-MS/MS) with target engagement (e.g., NET occupancy via PET imaging). In rodents, collect serial blood and brain tissue samples post-dosing to establish brain-to-plasma ratios. Adjust dosing intervals in chronic studies to maintain steady-state levels .
Q. How should researchers investigate this compound’s off-target interactions in complex biological systems?
Employ proteome-wide screening (e.g., affinity chromatography-mass spectrometry) to identify off-target binding partners. Validate hits using functional assays:
- For GPCRs: Measure cAMP accumulation in cells expressing α₁-adrenergic or muscarinic receptors.
- For ion channels: Use patch-clamp electrophysiology to assess modulation.
Reboxetine’s Ki values for histamine (129 nM) and acetylcholine receptors (>3,900 nM) suggest limited off-target activity at therapeutic doses, but species-specific differences require verification .
Methodological Best Practices
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to pool data from independent studies. Stratify by variables like species, dose, and stress protocol to identify confounding factors .
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies. Report detailed synthesis protocols (e.g., CAS 98769-84-7), storage conditions (-20°C for solids), and batch-specific purity data (≥98% via HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
